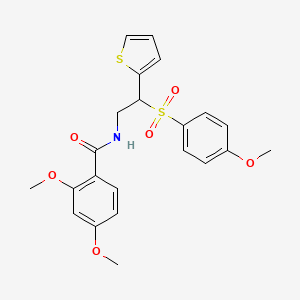

2,4-dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide

Description

Structure and Properties The compound 2,4-dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide (molecular formula: C₂₃H₂₃NO₆S₂) features a benzamide core with 2,4-dimethoxy substitutions on the aromatic ring. The N-substituent comprises a sulfonamide group linked to a branched ethyl chain bearing a thiophene ring. This structure combines electron-donating methoxy groups with a sulfonyl moiety, which may enhance solubility and modulate interactions with biological targets such as enzymes or receptors.

Key characterization techniques include:

- IR spectroscopy: Absorption bands for C=O (1663–1682 cm⁻¹), sulfonyl S=O (~1350–1150 cm⁻¹), and absence of S-H (~2500–2600 cm⁻¹) confirm the thione tautomer in related compounds .

- NMR: Distinct signals for methoxy protons (~3.8–4.0 ppm) and aromatic protons (6.5–8.0 ppm) align with structural analogs .

Properties

IUPAC Name |

2,4-dimethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6S2/c1-27-15-6-9-17(10-7-15)31(25,26)21(20-5-4-12-30-20)14-23-22(24)18-11-8-16(28-2)13-19(18)29-3/h4-13,21H,14H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLZCDRXRYZALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of methoxy groups and the sulfonyl-thiophene moiety. Common reagents might include methoxybenzene, sulfonyl chlorides, and thiophene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Substitution reactions can replace specific atoms or groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 2,4-dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Notes:

- *Molecular weight estimated based on structural similarity.

Key Findings from Comparative Analysis

Positional Isomerism (2,4- vs. 3,5-Dimethoxy) :

The 3,5-dimethoxy analog () shares the same molecular weight as the target compound but differs in methoxy substitution. Positional isomerism can significantly alter electronic distribution, affecting binding to targets like viral polymerases. For example, 2,4-substitution may enhance steric accessibility compared to 3,5-substitution .

Functional Group Variations: Thiophene vs. Thiazole-containing analogs (e.g., ZINC2618113) are often explored as kinase inhibitors . Sulfonamide vs. Sulfamoyl: Compounds like 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide () feature bulkier sulfamoyl groups, which may reduce membrane permeability compared to the target compound’s sulfonamide .

Biological Activity: NS5 RdRp Inhibitors: The target compound shares structural motifs with NS5 RNA-dependent RNA polymerase inhibitors (e.g., compound 27 in ), where thiophene and sulfonamide groups contribute to hydrophobic and polar interactions with the viral enzyme .

Synthetic Complexity : The target compound’s branched ethyl chain requires multi-step synthesis, contrasting with simpler triazole derivatives () formed via cyclocondensation. However, its stability in tautomeric forms (thione vs. thiol) is advantageous for maintaining structural integrity .

Biological Activity

2,4-Dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic implications.

Chemical Structure and Properties

The compound features a benzamide backbone with methoxy and sulfonyl substituents, contributing to its unique chemical behavior. The presence of thiophene enhances its interaction with biological targets.

Table 1: Structural Characteristics

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H22N2O5S |

| Molecular Weight | 378.44 g/mol |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may act through multiple pathways:

- Dopamine Receptor Modulation : Similar compounds have been shown to selectively bind to dopamine receptors, particularly the D4 subtype, which is implicated in various neuropsychiatric disorders.

- Enzyme Interaction : The sulfonamide moiety may facilitate interactions with enzymes such as acetylcholinesterase, potentially influencing neurotransmitter levels.

- Cell Signaling Pathways : The compound might modulate key signaling pathways involved in cell survival and apoptosis, affecting gene expression related to neuroprotection and inflammation.

Antiviral Activity

Recent studies have explored the compound's antiviral potential. In vitro assays demonstrated significant inhibitory effects against various viral strains, suggesting its utility in antiviral drug development . For instance, compounds with similar structures exhibited EC50 values in the low micromolar range against RNA viruses.

Study 1: Neuroprotective Effects

A study focusing on neuroprotection revealed that the compound reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Study 2: Antiviral Efficacy

In another investigation, derivatives of the compound were tested for their ability to inhibit viral replication in cultured cells. The results indicated a dose-dependent response with significant reductions in viral load at concentrations as low as 10 μM .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics. Metabolism studies indicate that the compound is likely processed by liver enzymes, with an expected half-life suitable for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

- Methodology: The synthesis typically involves multi-step reactions, starting with sulfonation of the 4-methoxyphenyl group, followed by nucleophilic substitution to introduce the thiophen-2-yl moiety. Key steps include coupling the sulfonyl intermediate with the benzamide core via amide bond formation using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Critical parameters include temperature control (0–5°C for sulfonation, 25–40°C for coupling), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodology: Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 2,4-positions, thiophene protons), FT-IR for sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups, and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography (if crystalline) provides definitive confirmation, as demonstrated for structurally analogous benzamides .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology: Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates, or antimicrobial susceptibility testing (MIC/MBC) against Gram-positive/negative strains. Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) can screen for cytotoxicity. Ensure solvent controls (DMSO ≤0.1%) and triplicate replicates .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodology: Contradictions may arise from dynamic rotational isomerism in the sulfonyl group or solvent-induced shifts. Use variable-temperature NMR (VT-NMR) to observe conformational changes. Compare experimental data with DFT-calculated NMR chemical shifts (Gaussian or ORCA software) for optimized geometries. Cross-validate with 2D NMR techniques (COSY, HSQC) .

Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for in vivo studies?

- Methodology: Modify formulation using co-solvents (PEG-400, cyclodextrins) or prepare water-soluble prodrugs (e.g., phosphate esters of methoxy groups). Stability studies (pH 2–9, 37°C) with HPLC monitoring identify degradation pathways (e.g., sulfonyl hydrolysis). Lipinski’s Rule of Five analysis guides prodrug design .

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

- Methodology: Synthesize derivatives with systematic substitutions (e.g., replacing thiophene with furan, varying methoxy positions). Test against a panel of related enzymes/receptors (e.g., PARP-1 vs. PARP-2) to map pharmacophore requirements. Molecular docking (AutoDock Vina) against crystal structures (PDB) identifies key binding residues .

Q. What experimental and computational approaches reconcile discrepancies in biological activity across assays?

- Methodology: Discrepancies may stem from off-target effects or assay interference (e.g., compound fluorescence in fluorogenic assays). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Perform RNA-seq or proteomic profiling to identify unintended pathways. Validate via CRISPR knockouts of suspected off-target genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.